molecular formula C26H22FNO4 B2690757 (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 2125366-50-7

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2690757
CAS No.: 2125366-50-7
M. Wt: 431.463
InChI Key: ZBIORTIFLSIAMQ-XZOQPEGZSA-N
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Description

“(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid” is a fluorinated pyrrolidine derivative protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position.

Properties

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIORTIFLSIAMQ-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a fluorenyl group, and a carboxylic acid functional group. This unique configuration contributes to its biological activity and potential therapeutic applications.

Structural Characteristics

The stereochemistry of this compound, denoted as (3S,4R), indicates specific spatial arrangements that can significantly influence its biological interactions. The presence of the fluorine atom and the fluorenylmethoxycarbonyl (Fmoc) group enhances lipophilicity and stability, potentially affecting its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Based on predictive models like PASS (Prediction of Activity Spectra for Substances), it is anticipated that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth.
  • Neuroprotective Effects : Certain structural analogs have been explored for their potential in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish these activities. Below is a comparative table of compounds with similar structures:

Compound NameKey FeaturesBiological Activity
Fluorinated amino acidsContains fluorine; similar backboneAntimicrobial, anticancer
Pyrrolidine derivativesPyrrolidine ring; various substituentsEnzyme inhibitors
Fluorenylmethoxycarbonyl derivativesProtecting group; enhances stabilityUsed in peptide synthesis

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine ring can enhance activity against specific bacterial strains.
  • Neuroprotective Research : Investigations into neuroprotective effects have highlighted the potential of similar compounds in mitigating oxidative stress in neuronal cells. For example, certain analogs have been tested in models of neurodegeneration with promising results.
  • Inflammation Modulation : Studies on inflammatory pathways have revealed that certain derivatives can significantly reduce cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The Fmoc group plays a crucial role in protecting the amino functionality during reactions, allowing selective modifications that can enhance biological activity.

Comparison with Similar Compounds

Substituent Effects

  • In contrast, the 4-bromophenyl analog exhibits greater steric hindrance and polarizability due to bromine’s larger atomic radius. Benzodioxol-5-yl and 3,5-dimethoxyphenyl substituents are electron-rich, which may stabilize charge interactions but reduce solubility in nonpolar media.

Spectroscopic Data

  • Mass Spectrometry : All analogs exhibited [M+H]+ ions matching their calculated molecular weights, confirming structural integrity .
  • FTIR : The benzodioxol-5-yl analog showed characteristic peaks for urea (1675 cm⁻¹) and aromatic C–H bending (1489 cm⁻¹), absent in the target compound.

Functional and Application Insights

  • Peptide Synthesis : The Fmoc group enables use in solid-phase peptide synthesis (SPPS) as a protected amine intermediate .
  • Drug Design : Fluorine’s electronegativity and indole’s hydrophobicity in analogs highlight tunability for targeting specific enzymes or receptors.

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